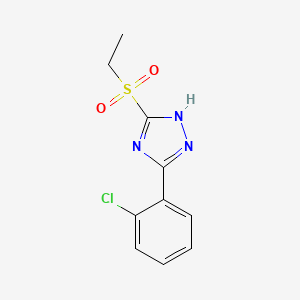
3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethanesulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonation reaction using ethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the ethanesulfonyl group.
5-(Ethanesulfonyl)-1H-1,2,4-triazole: Lacks the chlorophenyl group.
3-(2-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
3-(2-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is unique due to the presence of both the chlorophenyl and ethanesulfonyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
924663-90-1 |
|---|---|
Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
KPRHVNKUYXCVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















